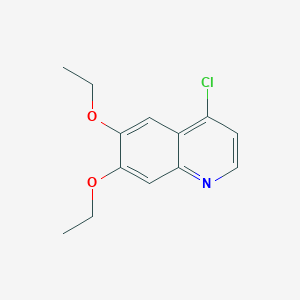

4-Chloro-6,7-diethoxyquinoline

Description

4-Chloro-6,7-dimethoxyquinoline (CAS: 35654-56-9) is a halogenated quinoline derivative with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . It is characterized by a quinoline core substituted with a chlorine atom at position 4 and methoxy groups at positions 6 and 7 (Figure 1). This compound serves as a critical intermediate in synthesizing tyrosine kinase inhibitors such as Tivozanib and Cabozantinib, which are used in cancer therapy . Its synthesis typically involves the reaction of 6,7-dimethoxynaphthalen-1-ol with POCl₃ under reflux, followed by purification via column chromatography .

Key properties include:

Properties

IUPAC Name |

4-chloro-6,7-diethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-3-16-12-7-9-10(14)5-6-15-11(9)8-13(12)17-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRSCIYUFWGGGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6,7-diethoxyquinoline typically involves the following steps:

Nitration: Starting with 3,4-diethoxyaniline, nitration is performed to obtain 2-nitro-4,5-diethoxyaniline.

Reduction: The nitro group is reduced to an amino group using iron powder or another reducing agent.

Cyclization: The resulting compound undergoes cyclization with ethyl chloroformate under specific conditions to form 4-hydroxyquinoline.

Industrial Production Methods: The industrial production of 4-Chloro-6,7-diethoxyquinoline follows similar synthetic routes but is optimized for large-scale production. This involves using continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6,7-diethoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted quinolines depending on the nucleophile used.

Oxidation Products: Quinoline N-oxides.

Reduction Products: Dihydroquinolines.

Scientific Research Applications

Chemistry: 4-Chloro-6,7-diethoxyquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer agent. It is used in the synthesis of pharmaceutical compounds like Tivozanib and Cabozantinib, which are known for their anticancer properties .

Industry: The compound finds applications in the production of dyes, pigments, and agrochemicals. Its derivatives are used in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-diethoxyquinoline in biological systems involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit tyrosine kinases or other enzymes involved in cell proliferation pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

4-Chloro-5,7-dimethoxyquinoline (CAS: 72407-17-1)

- Structural difference : Methoxy groups at positions 5 and 7 instead of 6 and 5.

- However, this positional isomer has lower reported use in drug synthesis compared to 4-Chloro-6,7-dimethoxyquinoline .

- Molecular weight : 223.66 g/mol (identical to the target compound).

2,4-Dichloro-6,7-dimethoxyquinoline (CAS: 72407-17-1)

- Structural difference : Additional chlorine at position 2.

- Impact : The electron-withdrawing chlorine at position 2 increases the electrophilicity of position 4, accelerating nucleophilic substitution. However, the second chlorine may complicate regioselectivity in synthetic applications .

- Molecular weight : 258.1 g/mol (higher due to additional Cl).

4-Chloro-6,7-bis(methoxyethoxy)quinazoline

- Structural difference: Quinazoline core (two nitrogen atoms) vs. quinoline (one nitrogen); substituents are methoxyethoxy instead of methoxy.

- Impact: The quinazoline scaffold is a key component of Erlotinib, an EGFR inhibitor. The bulkier methoxyethoxy groups enhance solubility but may reduce membrane permeability compared to dimethoxy-substituted quinolines .

6,7-Dimethoxy-4-hydroxyquinoline (CAS: 13425-93-9)

Nucleophilic Substitution

- 4-Chloro-6,7-dimethoxyquinoline reacts with anilines (e.g., 5-amino-2-substituted-phenyl-benzimidazoles) in isopropanol under reflux to form C-Met inhibitors .

- Comparison: The dichloro analog (2,4-Dichloro-6,7-dimethoxyquinoline) undergoes sequential substitutions, enabling multi-step functionalization .

Cross-Coupling Reactions

- Suzuki Coupling : The chloro group at position 4 allows coupling with boronic acids (e.g., 4-methoxyphenyl boronic acid) to generate biaryl derivatives with antitumor activity .

- Comparison : Quinazoline derivatives (e.g., 4-chloro-6,7-bis(methoxyethoxy)quinazoline) are less commonly used in Suzuki reactions due to lower stability under basic conditions .

Biological Activity

4-Chloro-6,7-diethoxyquinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its role as an intermediate in drug synthesis.

4-Chloro-6,7-diethoxyquinoline is characterized by the following chemical properties:

- Molecular Formula : C12H14ClN

- Molecular Weight : 223.7 g/mol

- Appearance : Light yellow powder

- Melting Point : >205°C (dec.)

- Boiling Point : Predicted at 426.7±45.0 °C

- Density : 1.380±0.06 g/cm³

These properties indicate that the compound is stable under normal conditions and may exhibit various biological activities due to its structural features.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinoline derivatives, including 4-chloro-6,7-diethoxyquinoline. The compound has been shown to exhibit significant activity against a range of bacterial strains.

Table 1: Antimicrobial Activity of 4-Chloro-6,7-Diethoxyquinoline

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| E. coli | 10 µg/mL | Moderate |

| S. aureus | 15 µg/mL | Moderate |

| P. aeruginosa | 20 µg/mL | Weak |

| C. albicans | 25 µg/mL | Weak |

The data suggests that while the compound shows moderate activity against E. coli and S. aureus, its effectiveness diminishes against other strains such as P. aeruginosa and C. albicans .

Anticancer Activity

4-Chloro-6,7-diethoxyquinoline serves as an important intermediate in the synthesis of several anticancer drugs, such as cabozantinib and tivozanib, which target various receptor tyrosine kinases involved in tumor growth and metastasis . These compounds have been particularly noted for their efficacy against renal cell carcinoma.

Case Study: Efficacy in Cancer Treatment

A study conducted by AVEO Oncology demonstrated that compounds derived from 4-chloro-6,7-diethoxyquinoline effectively inhibited tumor growth in renal cell carcinoma models by targeting PDGFR and c-Kit pathways . The findings indicated that the compound could suppress tumor proliferation at concentrations as low as 30 nmol/L.

The biological activity of 4-chloro-6,7-diethoxyquinoline can be attributed to its ability to interact with various biological targets:

- Inhibition of Receptor Tyrosine Kinases : The compound inhibits key receptors involved in cancer progression.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis and death, as evidenced by protein leakage assays showing significant cellular damage in treated bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.